molecular formula C25H20Cl2N2O5 B2962576 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3,5-dichlorobenzoate CAS No. 326018-00-2

2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3,5-dichlorobenzoate

Cat. No.: B2962576
CAS No.: 326018-00-2
M. Wt: 499.34
InChI Key: ZZYZDNGAVFFXQF-UHFFFAOYSA-N
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Description

This compound (CAS: 361159-10-6) is a complex tricyclic derivative featuring a morpholine moiety and a 3,5-dichlorobenzoate ester. Its molecular formula is C₂₅H₂₁ClN₂O₅, with a molecular weight of 464.9 g/mol and a calculated XlogP of 4.1, indicating moderate lipophilicity . The structure includes a fused tricyclo[7.3.1.0⁵,¹³]trideca core, which is rare in pharmaceuticals but observed in some bioactive molecules (e.g., clozapine analogs) . Key computational properties include a topological polar surface area of 76.2 Ų and six rotatable bonds, suggesting moderate membrane permeability .

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O5/c26-16-12-15(13-17(27)14-16)25(32)34-11-8-29-23(30)19-3-1-2-18-21(28-6-9-33-10-7-28)5-4-20(22(18)19)24(29)31/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYZDNGAVFFXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3,5-dichlorobenzoate is a complex organic molecule that belongs to the class of isoquinolones and derivatives. Its unique structural features suggest significant potential for various biological applications, particularly in medicinal chemistry.

Structural Characteristics

The molecular structure of this compound is characterized by:

  • Morpholine ring : A six-membered ring containing one nitrogen atom and five carbon atoms.
  • Tricyclic core : A fused three-ring structure that enhances biological activity.
  • Functional groups : Multiple functional groups such as dioxo and dichlorobenzoate that contribute to its reactivity.

Synthesis

The synthesis of this compound typically involves several multi-step organic synthesis techniques:

  • Formation of the tricyclic core : Achieved through cyclization reactions involving substituted benzene derivatives.
  • Introduction of the morpholine ring : Via nucleophilic substitution reactions.
  • Formation of the dichlorobenzoate moiety : Through esterification with dichlorobenzoic acid.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer activity : Certain isoquinolone derivatives have been reported to inhibit tumor growth in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionModulation of specific enzyme activities

The mechanism of action for this compound may involve:

  • Enzyme inhibition : The compound may bind to the active site of specific enzymes, inhibiting their activity.
  • Receptor modulation : Interaction with receptors can alter signaling pathways that are critical for cellular functions.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Antimicrobial Activity :
    • A derivative similar to the target compound was tested against Staphylococcus aureus and showed significant inhibition at low concentrations.
  • Cancer Cell Line Study :
    • Research demonstrated that a related isoquinolone derivative inhibited cell proliferation in HeLa cells by inducing apoptosis.
  • Enzyme Interaction Analysis :
    • A study focused on the interaction between a similar compound and cytochrome P450 enzymes revealed competitive inhibition, suggesting potential for drug-drug interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Core Analogues

The tricyclo[7.3.1.0⁵,¹³]trideca system is shared with compounds like N-[2,4-dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl]thio-urea . While the core is identical, the substituents differ: the main compound has a morpholine group and dichlorobenzoate ester, whereas the thiourea derivative lacks these groups. This substitution alters hydrogen-bonding capacity (the main compound has 0 H-bond donors vs. thiourea’s ≥1) and solubility .

Morpholine-Containing Compounds

5-[4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)benzylidene]-2-morpholin-4-ylthiazol-4-one (13g) shares the morpholine ring but incorporates a thiazolone and spiro system. The morpholine group enhances solubility in both compounds, but the main compound’s dichlorobenzoate ester increases lipophilicity (XlogP: 4.1 vs. ~3.5 for 13g) .

Benzoate Esters with Halogen Substituents

Ethyl benzoate derivatives like I-6230 and I-6473 feature pyridazine or isoxazole substituents instead of dichloro groups. The 3,5-dichloro substitution in the main compound likely enhances electron-withdrawing effects , affecting reactivity and binding to hydrophobic pockets. For example, dichlorobenzoates are common in agrochemicals (e.g., procymidone and vinclozolin ), where chlorine atoms improve stability and target affinity.

Physicochemical and Pharmacokinetic Comparisons

Property Main Compound 13g Thiourea Analog Procymidone
Molecular Weight (g/mol) 464.9 431.1 ~400 (estimated) 283.1
XlogP 4.1 ~3.5 ~2.8 3.0
Topological Polar Surface Area (Ų) 76.2 ~90 ~100 55.5
Rotatable Bonds 6 4 3 2
Key Substituents 3,5-dichlorobenzoate, morpholine Morpholine, thiazolone Thiourea, tricyclic core Dichlorophenyl, oxazolidinedione

Key Observations :

  • The main compound’s higher XlogP (4.1) vs. procymidone (3.0) reflects the dichlorobenzoate’s contribution to lipophilicity.
  • Its lower polar surface area (76.2 Ų) compared to 13g (~90 Ų) suggests better membrane permeability despite similar molecular weights .
Dichlorophenyl Moieties

The 3,5-dichlorophenyl group is a hallmark of fungicides like iprodione and vinclozolin , where chlorine atoms disrupt fungal cell membranes or enzyme activity. In the main compound, this moiety may confer similar stability or target specificity, though its exact biological role remains unconfirmed.

Morpholine as a Solubility Enhancer

Morpholine’s oxygen atom improves water solubility, a feature exploited in drugs like gefitinib . The main compound’s morpholine group likely balances the dichlorobenzoate’s hydrophobicity, enhancing bioavailability .

Tricyclic Core Stability

The rigid tricyclic system may reduce metabolic degradation, as seen in clozapine analogs . However, synthetic challenges (e.g., regioselective functionalization) are notable due to the core’s complexity .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of tricyclic azatricyclotridecapentaene derivatives like the target compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions with strict control over stoichiometry, solvent polarity, and reaction time. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under reduced pressure is common to avoid side reactions . Key steps include cyclization via acid-catalyzed condensation and purification via recrystallization (water-ethanol mixtures yield ~65% purity). Reaction progress should be monitored via TLC (toluene:acetone, 8:2) to confirm intermediate formation .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of fused tricyclic systems?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX software suite) is essential for determining planarity and torsion angles in fused rings. For example, r.m.s. deviations of 0.022–0.033 Å in azatricyclotridecapentaene systems confirm near-planar geometries, while urea substituents exhibit dihedral angles of ~82.5° relative to the core . Non-merohedral twinning (observed in 49.6% of crystals) requires careful refinement to avoid misinterpretation of hydrogen-bonding networks .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of morpholine-containing tricyclic compounds?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like cyclooxygenase-2 (COX-2). The morpholine ring’s electron-rich oxygen may form hydrogen bonds with active-site residues (e.g., Arg-120), while the 3,5-dichlorobenzoate group enhances lipophilicity for membrane penetration . Comparative studies with non-morpholine analogs (e.g., thiourea derivatives) reveal reduced COX-2 inhibition, highlighting the pharmacophore’s importance .

Q. What experimental strategies address discrepancies in reported solubility and stability profiles of halogenated benzoate esters?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines identifies degradation pathways (e.g., hydrolysis of ester linkages). HPLC-MS analysis detects major degradation products like 3,5-dichlorobenzoic acid. Solubility contradictions (e.g., DMSO vs. ethanol) are resolved via Hansen solubility parameter modeling, which correlates with experimental logP values (predicted ~3.2) .

Q. How can environmental fate studies inform the design of ecotoxicological assays for halogenated tricyclic compounds?

  • Methodological Answer : Long-term environmental impact assessments (e.g., Project INCHEMBIOL) integrate abiotic (hydrolysis/photolysis rates) and biotic (microbial degradation) data. For example, hydrolysis half-lives (t₁/₂) in aqueous buffers (pH 7.4, 25°C) range from 72–120 hours, while soil adsorption coefficients (Koc = 450–600 mL/g) suggest moderate mobility . These data guide OECD 207 (earthworm toxicity) and OECD 201 (algae growth inhibition) test conditions .

Data Analysis and Contradiction Resolution

Q. How do conflicting reports on hydrogen-bonding motifs in azatricyclotridecapentaene derivatives arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies often stem from crystallographic refinement errors (e.g., missed twinning). Using SHELXL’s TWIN/BASF commands improves refinement of non-merohedral twins. For example, N–H⋯O hydrogen bonds in the title compound form chains along the a-axis, but improper handling of twin domains may misrepresent intermolecular distances .

Q. What statistical approaches validate the reproducibility of antioxidant activity assays for complex heterocycles?

  • Methodological Answer : Randomized block designs with split-split plots (e.g., 4 replicates, 5 plants each) minimize variability in DPPH/ABTS radical scavenging assays. Proximate chemical analyses (e.g., Folin-Ciocalteu for phenolics) require normalization to gallic acid equivalents (GAE/µg), with ANOVA/Tukey post hoc tests to confirm significance (p < 0.05) .

Methodological Tables

Parameter Value/Range Method Reference
Cyclization yield65%Reflux in DMSO, recrystallization
Crystal planarity (r.m.s.)0.022–0.033 ÅSHELXL refinement
logP (predicted)3.2Hansen solubility parameters
Hydrolysis t₁/₂ (pH 7.4)72–120 hoursOECD 111 guidelines

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